molecular formula C7H8F2N4O11 B12708657 2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- CAS No. 40696-41-1

2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)-

Cat. No.: B12708657
CAS No.: 40696-41-1
M. Wt: 362.16 g/mol
InChI Key: QRUILNXXPDJUCR-UHFFFAOYSA-N
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Description

2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- is a chemical compound with the molecular formula C7H8F2N4O11 and a molecular weight of 362.155 g/mol This compound is characterized by its unique structure, which includes two fluoro-dinitroethoxy groups attached to a propanone backbone

Preparation Methods

The synthesis of 2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- involves multiple steps. One common synthetic route includes the reaction of 2-fluoro-2,2-dinitroethanol with acetone under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound.

Chemical Reactions Analysis

2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- undergoes various chemical reactions, including:

Scientific Research Applications

2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- involves its interaction with molecular targets through its fluoro and nitro groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which can alter the function of target molecules .

Comparison with Similar Compounds

2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- can be compared with similar compounds such as:

Properties

CAS No.

40696-41-1

Molecular Formula

C7H8F2N4O11

Molecular Weight

362.16 g/mol

IUPAC Name

1,3-bis(2-fluoro-2,2-dinitroethoxy)propan-2-one

InChI

InChI=1S/C7H8F2N4O11/c8-6(10(15)16,11(17)18)3-23-1-5(14)2-24-4-7(9,12(19)20)13(21)22/h1-4H2

InChI Key

QRUILNXXPDJUCR-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)COCC([N+](=O)[O-])([N+](=O)[O-])F)OCC([N+](=O)[O-])([N+](=O)[O-])F

Origin of Product

United States

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